molecular formula C14H14N2O B2434404 N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide CAS No. 865658-10-2

N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide

Cat. No. B2434404
CAS RN: 865658-10-2
M. Wt: 226.279
InChI Key: JZPBFJRYSVALGV-UHFFFAOYSA-N
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Description

“N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide” is a chemical compound with the molecular formula C14H14N2O . It is a heterocyclic compound that includes a pyrrole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . Another study reported the preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N0-(2-(substituted)acetyl) benzohydrazides via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl for-mamide .

Scientific Research Applications

Antitubercular Activity

N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide: has been investigated for its potential as an antitubercular agent. Researchers synthesized related compounds, such as N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substitutedphenoxy)acetyl)benzohydrazides. These compounds demonstrated dual inhibition against enoyl ACP reductase and dihydrofolate reductase (DHFR), both essential enzymes in Mycobacterium tuberculosis. Additionally, some of these molecules exhibited significant antibacterial and antitubercular properties .

Multi-Target Inhibition

The molecular docking analysis revealed binding interactions with the active sites of both DHFR and enoyl ACP reductase. Structural details critical for dual inhibitory activity were identified. This multi-target approach is promising for designing future antitubercular drugs that can effectively combat bacterial infections at the cellular level .

Enoyl ACP Reductase Inhibition

Enoyl ACP reductase is a key enzyme involved in fatty acid biosynthesis. Inhibiting this enzyme disrupts bacterial cell membrane formation, making it an attractive target for drug developmentN-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide and related compounds have shown inhibitory effects against enoyl ACP reductase .

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is essential for nucleotide synthesis. Inhibition of DHFR disrupts DNA replication and cell division. The same compounds also demonstrated inhibitory effects against DHFR, further emphasizing their potential as dual inhibitors .

Heterocyclic Chemistry

The pyrrole moiety in N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide contributes to its unique properties. Pyrroles are versatile heterocyclic compounds with applications in materials science, organic synthesis, and medicinal chemistry .

Cell Culture Studies

In cell culture studies, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was evaluated. Researchers inoculated rCHO cells with this compound, aiming to understand its effects on cell viability and growth .

These findings underscore the importance of multi-target approaches in drug design. By shedding light on the mechanisms through which these compounds exert their inhibitory effects, this research opens up promising avenues for the development of dual inhibitors with enhanced antibacterial and antitubercular properties . Researchers continue to explore the potential of this compound in various therapeutic contexts. If you need further details or additional applications, feel free to ask! 😊

properties

IUPAC Name

N-prop-2-enyl-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-16/h2-8,10-11H,1,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPBFJRYSVALGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-(1H-pyrrol-1-yl)benzenecarboxamide

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